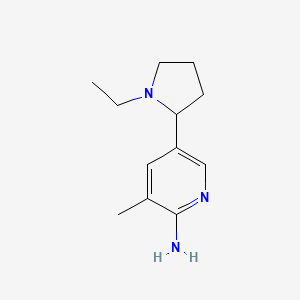

5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine

Description

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

5-(1-ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-3-15-6-4-5-11(15)10-7-9(2)12(13)14-8-10/h7-8,11H,3-6H2,1-2H3,(H2,13,14) |

InChI Key |

VMWWWYACWAJDNS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CN=C(C(=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps including esterification, cyclization, and amination . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The purity of the final product is crucial, especially for applications in pharmaceuticals and other sensitive fields .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine can undergo various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect signaling pathways by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Benzamide Derivatives: Amisulpride and Levosulpiride

- Amisulpride (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide): A benzamide derivative with high affinity for dopamine D2/D3 receptors. Its ethylpyrrolidinylmethyl side chain enhances receptor binding, while the sulfonyl and methoxy groups contribute to metabolic stability.

- Levosulpiride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoyl benzamide): A chiral analog of sulpiride, this compound acts as a gastrointestinal prokinetic agent via D2 receptor antagonism. The pyridine core in the target compound may reduce steric hindrance compared to Levosulpiride’s benzamide, possibly altering receptor selectivity .

Key Differences :

| Property | 5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine | Amisulpride | Levosulpiride |

|---|---|---|---|

| Core Structure | Pyridine | Benzamide | Benzamide |

| Substitutions | 3-methyl, 5-(1-ethylpyrrolidin-2-yl) | 4-amino, 5-sulfonyl | 2-methoxy, 5-sulfamoyl |

| Receptor Affinity | Likely D2/D3 (inferred) | High D2/D3 | D2 (enteric) |

| Metabolic Stability | Moderate (pyridine) | High (sulfonyl) | Moderate (sulfamoyl) |

Pyridine-Based Heterocycles

- 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine (): This compound features a triazole linker between two pyridine rings. The oxan-4-yloxy group enhances solubility, while the triazole may improve metabolic stability.

- N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine (): The oxadiazole ring introduces rigidity and hydrogen-bonding capacity. Compared to the target compound’s pyrrolidine, this structure may exhibit stronger π-π stacking interactions with aromatic residues in receptors .

Key Differences :

| Property | This compound | Triazole/Oxadiazole Analogs |

|---|---|---|

| Heterocyclic Linker | None | Triazole/Oxadiazole |

| Solubility | Moderate (pyrrolidine) | High (ether/oxan groups) |

| Molecular Weight | Lower (~220 g/mol) | Higher (~350–400 g/mol) |

Pyrrolidine-Containing Compounds

- CP-135807 (3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine, ): This indole derivative combines pyrrolidine and nitro groups, which may enhance CNS penetration. The target compound’s simpler pyridine structure could reduce off-target effects compared to CP-135807’s nitro group .

- Pyrrolo[2,3-d]pyrimidine derivatives (): These compounds, such as (3R)-1-[5-chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine, exhibit fused ring systems that increase planar surface area for receptor binding. The target compound’s single pyridine ring may offer faster metabolic clearance .

Pharmacological and Physicochemical Insights

- Receptor Interactions: The ethylpyrrolidine moiety in the target compound is critical for dopamine receptor binding, as seen in Amisulpride and Levosulpiride. However, the pyridine core may shift selectivity toward non-benzamide-sensitive receptor subtypes .

- ADME Properties :

- Lipophilicity : The methyl and ethyl groups likely increase logP compared to polar analogs (e.g., triazole derivatives), enhancing membrane permeability.

- Metabolism : Pyridine rings are generally resistant to oxidation, suggesting slower hepatic clearance than benzamides .

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an ethylpyrrolidine group and a methyl group, which may influence its interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown promise in inhibiting enzymes such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. For instance, structural analogs have demonstrated varying potencies against iNOS, suggesting that modifications to the pyridine structure can enhance or reduce activity .

- Antimicrobial Properties : Research indicates that related pyridine derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria. The presence of specific substituents can significantly affect their efficacy, with some complexes showing comparable inhibition zones to standard antibiotics .

- Antioxidant Activity : Compounds with similar structures have been evaluated for their ability to scavenge free radicals, indicating potential antioxidant properties. These activities are often assessed using assays like DPPH and ABTS, which measure the ability to neutralize reactive oxygen species .

Study on Antimicrobial Activity

A study investigated the antibacterial effects of various pyridine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones ranging from 9 mm to 18 mm, comparable to standard treatments like cefixime and azithromycin .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 18 | Klebsiella pneumoniae |

| Compound B | 16 | Staphylococcus aureus |

| Compound C | 9 | Escherichia coli |

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyridine derivatives. The results showed that some compounds had IC50 values close to that of galantamine, a known acetylcholinesterase inhibitor, suggesting potential for use in treating neurodegenerative diseases .

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| Compound A | 0.95 | Acetylcholinesterase |

| Compound B | 0.87 | Butyrylcholinesterase |

Stability Studies

In vitro stability studies have shown that related compounds maintain integrity in biological fluids for extended periods, indicating favorable pharmacokinetic properties. For example, a related compound was stable for up to two hours in rat blood, suggesting low degradation rates that could enhance therapeutic efficacy .

Metabolism Studies

Metabolism studies indicate that these compounds may undergo significant biotransformation after administration. For instance, after injection into rats, only about 20% of the parent compound remained after 30 minutes, highlighting the importance of understanding metabolic pathways for optimizing drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.